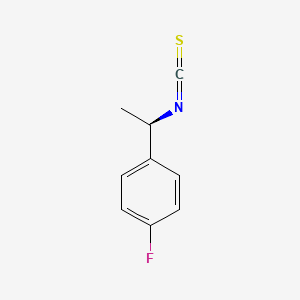

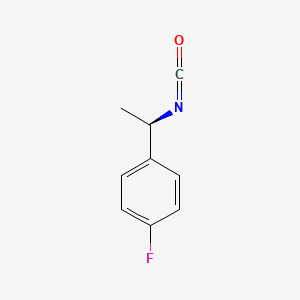

(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate

Übersicht

Beschreibung

“®-(+)-1-(4-Fluorophenyl)ethyl isocyanate” is a chemical compound with the empirical formula C9H8FNO . It has a molecular weight of 165.16 . This compound is typically in solid form .

Molecular Structure Analysis

The SMILES string of this compound isCC@@Hc1ccc(F)cc1 . This indicates that it contains a fluorophenyl group attached to an ethyl isocyanate group. The ‘@@H’ in the SMILES string denotes that the compound is of the ®-(+)- configuration . Physical And Chemical Properties Analysis

“®-(+)-1-(4-Fluorophenyl)ethyl isocyanate” is a solid compound . More detailed physical and chemical properties are not available in the web search results.Wissenschaftliche Forschungsanwendungen

Reactivity with Urethanes

The reactivity of isocyanates, including 4,4′-methylenebis(phenyl isocyanate) (MDI) and isophorone diisocyanate (tIPDI), with aryl–alkyl diurethanes at high temperatures reveals allophanate formation without isocyanurates. This study demonstrates the potential use of (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate in synthesizing complex urethane-based polymers, which could have applications in coatings, adhesives, and sealants due to the specific reactivity of isocyanates under controlled conditions (Lapprand et al., 2005).

Enhanced Li-ion Battery Performance

Aromatic isocyanates, including 4-fluorophenyl isocyanate, have been found to improve the initial irreversible capacities of Li-ion batteries. This enhancement is attributed to the high reactivity of isocyanate with chemisorbed oxygen groups on graphite surfaces, which are known sources of initial capacity loss. The study indicates the utility of (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate in developing more efficient and durable Li-ion batteries (Shengbo Zhang, 2006).

Synthesis of Fluorocyclopropanecarboxylic Acid

The compound has been indirectly linked to the synthesis of cis-2-fluorocyclopropanecarboxylic acid through a rhodium-catalyzed cyclopropanation process. This highlights its potential role in the synthesis of fluorine-containing organic compounds, which are valuable in pharmaceutical and agrochemical industries due to their unique reactivity and biological properties (Taku Shibue et al., 2014).

Surface Property Modification in Polymers

Films containing reactive mixtures of perfluoroalkylethyl methacrylate copolymers and fluorinated isocyanates demonstrate the application of (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate in surface modification. The incorporation of fluorinated isocyanates into polymers results in materials with reduced surface energy, showcasing the potential for creating water-repellent, oil-repellent, and self-cleaning surfaces (R. R. Thomas et al., 1998).

Molecular Structure and Intermolecular Interactions

A study on organoplatinum complexes incorporating (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate reveals insights into the molecular structure and intermolecular interactions influenced by fluorine atoms. The presence of fluorine can affect the electronic properties of the compound and its bonding interactions, which is crucial in the design and development of catalytic systems and material science applications (W. Raven et al., 2016).

Safety and Hazards

This compound is classified as a respiratory sensitizer and a skin sensitizer . It has the hazard statements H317 - May cause an allergic skin reaction, and H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P272 - Contaminated work clothing should not be allowed out of the workplace, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P284 - Wear respiratory protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention .

Eigenschaften

IUPAC Name |

1-fluoro-4-[(1R)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHCZVYPBWOTTJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426969 | |

| Record name | AG-G-96590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate | |

CAS RN |

745783-73-7 | |

| Record name | 1-Fluoro-4-[(1R)-1-isocyanatoethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-96590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.